molecular formula C8H11ClN2O B1441103 2-[(6-Chloro-2-pyridinyl)(methyl)amino]-1-ethanol CAS No. 1219981-49-3

2-[(6-Chloro-2-pyridinyl)(methyl)amino]-1-ethanol

Cat. No.: B1441103
CAS No.: 1219981-49-3
M. Wt: 186.64 g/mol
InChI Key: MYUDNTCZDSJQGV-UHFFFAOYSA-N
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Description

2-[(6-Chloro-2-pyridinyl)(methyl)amino]-1-ethanol is a useful research compound. Its molecular formula is C8H11ClN2O and its molecular weight is 186.64 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Complex Formation

  • Synthesis of Schiff Base Ligands : 2-[(6-Chloro-2-pyridinyl)(methyl)amino]-1-ethanol has been used in the synthesis of unsymmetrical N-capped tripodal amines, which are then employed in condensation reactions to generate mononuclear and dinuclear complexes (Keypour et al., 2015).

  • Formation of Copper(II) Complexes : These complexes have been characterized by single crystal X-ray diffraction, showing a distorted square-pyramidal copper(II) ion. Theoretical studies suggest the potential for the formation of four-coordinate complexes (Keypour et al., 2015).

Pharmaceutical Intermediates

  • Hydrogenation to Create Pharmaceuticals : this compound has been hydrogenated to form 1-methyl-2-pyrrolidine ethanol, a valuable pharmaceutical intermediate, under mild conditions using a palladium catalyst (Hegedu˝s et al., 1996).

Synthesis of Other Compounds

  • Synthesis of Benzaldehyde Derivatives : It's used in the synthesis of 4-{ 2-[N-methyl-N-(2-pyridyl)]aminoethoxy} benzaldehyde, a precursor in organic synthesis (Qin Bin-chang, 2012).

  • Formation of Pyrrolidines and Related Heterocycles : Involved in the formation of substituted pyrrolidines through conjugate additions of amino alcohols to vinyl sulfones (Back et al., 2003).

  • Functionalized Pyridines Synthesis : Employed in the synthesis of functionalized 4H-Pyrano(3,2-c)pyridines with potential pharmaceutical applications (Mekheimer et al., 1997).

Catalysis and Enantioselective Synthesis

  • Chemoenzymatic Route to Beta3-Adrenergic Receptor Agonists : Used in the synthesis of optically active (R)-1-(pyridin-3-yl)-2-aminoethanol, a component of beta3-adrenergic receptor ligands (Perrone et al., 2006).

  • Asymmetric Synthesis of (R)-2-Amino-1-(3-pyridinyl)ethanol Dihydrochloride : Demonstrates the potential in asymmetric synthesis through borane reduction (Duquette et al., 2003).

Metal Complexes and Coordination Chemistry

  • Synthesis of Silver(I) Complexes : Involved in the synthesis of [Ag(2-amino-3-methylpyridine)(2)]NO(3) and related complexes with potential antimicrobial activity (Abu-Youssef et al., 2010).

  • Osmium Complexes Formation : Reacts with Os(BCl2)Cl(CO)(PPh3)2 to form tethered boryl and borylene osmium complexes, important in coordination chemistry (Rickard et al., 2002).

Polymer Chemistry

  • Protecting Group for Carboxylic Acids : Demonstrates utility as a protecting group in polymer chemistry, particularly in the synthesis of poly(methacrylic acid) from poly[2-(pyridin-2-yl)ethyl methacrylate] (Elladiou & Patrickios, 2012).

Properties

IUPAC Name

2-[(6-chloropyridin-2-yl)-methylamino]ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11ClN2O/c1-11(5-6-12)8-4-2-3-7(9)10-8/h2-4,12H,5-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYUDNTCZDSJQGV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CCO)C1=NC(=CC=C1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001256503
Record name 2-[(6-Chloro-2-pyridinyl)methylamino]ethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001256503
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

186.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1219981-49-3
Record name 2-[(6-Chloro-2-pyridinyl)methylamino]ethanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1219981-49-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-[(6-Chloro-2-pyridinyl)methylamino]ethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001256503
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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